molecular formula C16H16N2O B381483 [1-(1-phenylethyl)-1H-benzimidazol-2-yl]methanol CAS No. 380551-61-1

[1-(1-phenylethyl)-1H-benzimidazol-2-yl]methanol

Cat. No. B381483
CAS RN: 380551-61-1
M. Wt: 252.31g/mol
InChI Key: UDIBNRJJAHPZIR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to “[1-(1-phenylethyl)-1H-benzimidazol-2-yl]methanol” has been reported in the literature. For instance, the synthesis of new p-cymene Ru(II) complexes with 2-(1-methyl-1H-1,2,4-triazol-3-yl)pyridine and 2-(1-methyl-1H-1,2,4-triazol-5-yl)pyridine has been described . Additionally, racemic 1-phenylethanols have been converted into enantiopure ®-1-phenylethanols via a chemoenzymatic process .

Scientific Research Applications

Chiral Auxiliary in Asymmetric Synthesis

[1-(1-Phenylethyl)-1H-benzimidazol-2-yl]methanol: is used as a chiral auxiliary in asymmetric synthesis. This application is crucial for producing enantiomerically pure substances, often required in pharmaceuticals. The compound’s ability to induce chirality in substrates makes it valuable for synthesizing medicinal substances and natural products with specific stereochemistry .

Modular Organocatalysts Construction

The compound serves as a building block for constructing modular organocatalysts. These catalysts are designed to accelerate asymmetric reactions, which are fundamental in creating compounds with desired chirality. The use of [1-(1-Phenylethyl)-1H-benzimidazol-2-yl]methanol in organocatalysts enhances the efficiency and selectivity of these synthetic processes .

Resolution of Racemic Mixtures

In the field of chiral resolution, this compound is applied to separate enantiomers from racemic mixtures. Its structural properties allow for the selective binding and separation of chiral molecules, which is a significant step in the purification of pharmaceutical ingredients .

Synthesis of Chiral Ligands

Chiral ligands derived from [1-(1-Phenylethyl)-1H-benzimidazol-2-yl]methanol are used in various asymmetric catalytic systems. These ligands can coordinate with metal centers to create catalysts that drive enantioselective reactions, a method widely employed in the synthesis of complex organic molecules .

Enantioselective Syntheses

The compound is involved in enantioselective syntheses, where it helps in the production of one enantiomer over another. This is particularly important in the pharmaceutical industry, where the biological activity of drugs can be highly dependent on their enantiomeric form .

Medicinal Chemistry Research

In medicinal chemistry, [1-(1-Phenylethyl)-1H-benzimidazol-2-yl]methanol is explored for its potential to create new therapeutic agents. Its structural framework is suitable for modification and optimization in drug design, leading to the discovery of novel compounds with specific biological activities .

Agrochemical Development

The compound’s chiral properties are also exploited in the development of agrochemicals. The synthesis of enantiomerically pure pesticides and herbicides can lead to products that are more effective and environmentally friendly .

Material Science

Lastly, in material science, the compound’s unique characteristics are investigated for creating new materials with specific optical properties. This includes the development of polymers and coatings that can have applications in various industries, from automotive to consumer electronics .

properties

IUPAC Name

[1-(1-phenylethyl)benzimidazol-2-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O/c1-12(13-7-3-2-4-8-13)18-15-10-6-5-9-14(15)17-16(18)11-19/h2-10,12,19H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDIBNRJJAHPZIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)N2C3=CC=CC=C3N=C2CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701333502
Record name [1-(1-phenylethyl)benzimidazol-2-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701333502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

35.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49642700
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

380551-61-1
Record name [1-(1-phenylethyl)benzimidazol-2-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701333502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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